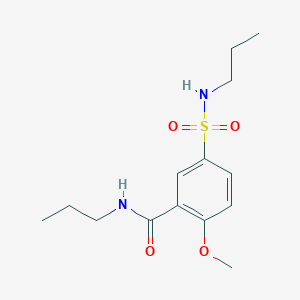![molecular formula C31H40N4O8 B5028907 3-{3-[4-(2-{4-[3-(4,4-DIMETHYL-2,5-DIOXOIMIDAZOLIDIN-1-YL)-2-HYDROXYPROPOXY]PHENYL}PROPAN-2-YL)PHENOXY]-2-HYDROXYPROPYL}-5,5-DIMETHYLIMIDAZOLIDINE-2,4-DIONE](/img/structure/B5028907.png)
3-{3-[4-(2-{4-[3-(4,4-DIMETHYL-2,5-DIOXOIMIDAZOLIDIN-1-YL)-2-HYDROXYPROPOXY]PHENYL}PROPAN-2-YL)PHENOXY]-2-HYDROXYPROPYL}-5,5-DIMETHYLIMIDAZOLIDINE-2,4-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{3-[4-(2-{4-[3-(4,4-DIMETHYL-2,5-DIOXOIMIDAZOLIDIN-1-YL)-2-HYDROXYPROPOXY]PHENYL}PROPAN-2-YL)PHENOXY]-2-HYDROXYPROPYL}-5,5-DIMETHYLIMIDAZOLIDINE-2,4-DIONE is a complex organic compound that features multiple functional groups, including imidazolidine and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[4-(2-{4-[3-(4,4-DIMETHYL-2,5-DIOXOIMIDAZOLIDIN-1-YL)-2-HYDROXYPROPOXY]PHENYL}PROPAN-2-YL)PHENOXY]-2-HYDROXYPROPYL}-5,5-DIMETHYLIMIDAZOLIDINE-2,4-DIONE typically involves multiple steps, starting with the preparation of the imidazolidine core. This can be achieved through the reaction of glyoxal and ammonia, forming the imidazole ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3-{3-[4-(2-{4-[3-(4,4-DIMETHYL-2,5-DIOXOIMIDAZOLIDIN-1-YL)-2-HYDROXYPROPOXY]PHENYL}PROPAN-2-YL)PHENOXY]-2-HYDROXYPROPYL}-5,5-DIMETHYLIMIDAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions, particularly on the phenyl rings, can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen or alkyl groups to the phenyl rings.
Scientific Research Applications
3-{3-[4-(2-{4-[3-(4,4-DIMETHYL-2,5-DIOXOIMIDAZOLIDIN-1-YL)-2-HYDROXYPROPOXY]PHENYL}PROPAN-2-YL)PHENOXY]-2-HYDROXYPROPYL}-5,5-DIMETHYLIMIDAZOLIDINE-2,4-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{3-[4-(2-{4-[3-(4,4-DIMETHYL-2,5-DIOXOIMIDAZOLIDIN-1-YL)-2-HYDROXYPROPOXY]PHENYL}PROPAN-2-YL)PHENOXY]-2-HYDROXYPROPYL}-5,5-DIMETHYLIMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dimethyl-2,2’-bipyridyl: Another compound with similar structural features but different applications.
Imidazole derivatives: Compounds like metronidazole and tinidazole share the imidazole core but have distinct functional groups and uses.
Uniqueness
3-{3-[4-(2-{4-[3-(4,4-DIMETHYL-2,5-DIOXOIMIDAZOLIDIN-1-YL)-2-HYDROXYPROPOXY]PHENYL}PROPAN-2-YL)PHENOXY]-2-HYDROXYPROPYL}-5,5-DIMETHYLIMIDAZOLIDINE-2,4-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[3-[4-[2-[4-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40N4O8/c1-29(2,19-7-11-23(12-8-19)42-17-21(36)15-34-25(38)30(3,4)32-27(34)40)20-9-13-24(14-10-20)43-18-22(37)16-35-26(39)31(5,6)33-28(35)41/h7-14,21-22,36-37H,15-18H2,1-6H3,(H,32,40)(H,33,41) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQAXSFSMVPISK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(COC2=CC=C(C=C2)C(C)(C)C3=CC=C(C=C3)OCC(CN4C(=O)C(NC4=O)(C)C)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(2-Chlorophenyl)-6-methoxy-8-nitro-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline](/img/structure/B5028834.png)
![ETHYL 3-{[(3-CYANOPHENYL)CARBAMOYL]METHYL}-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5028835.png)
![3-chloro-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B5028850.png)
![1-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone](/img/structure/B5028853.png)

![5-[(2-methoxyphenoxy)methyl]-N-methyl-N-[2-(oxan-4-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B5028865.png)
![2-{[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide](/img/structure/B5028872.png)
![2-(2-chlorophenoxy)-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5028886.png)

![4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]-2-pyrimidinamine](/img/structure/B5028914.png)


![1-(4-fluorobenzyl)-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5028937.png)
![(5Z)-5-({3-CHLORO-5-METHOXY-4-[2-(2-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5028940.png)
